![molecular formula C18H26N2 B12408026 (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)
(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a bicyclic octane ring fused with a naphthalene moiety. The presence of deuterium (d3) in the structure indicates that it is a deuterated compound, which can be useful in various scientific applications, including studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 typically involves several steps:
Formation of the Bicyclic Octane Ring: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure.
Introduction of the Naphthalene Moiety: The naphthalene ring can be introduced through a Friedel-Crafts alkylation reaction, where the bicyclic octane ring is alkylated with a naphthalene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imine or nitroso derivatives.
Reduction: Reduction reactions can convert the naphthalene moiety to a dihydronaphthalene or tetrahydronaphthalene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Imine or nitroso derivatives.
Reduction: Dihydronaphthalene or tetrahydronaphthalene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Isotopic Labeling: The deuterated form of the compound is useful in studies involving isotopic labeling, which helps in tracing reaction pathways and mechanisms.
Stereochemistry: The compound’s unique structure makes it an interesting subject for stereochemical studies.
Biology
Receptor Binding Studies: The compound can be used in studies involving receptor binding, particularly in the context of neurotransmitter receptors.
Medicine
Pharmacokinetics: The deuterated form can be used in pharmacokinetic studies to understand the metabolism and distribution of similar compounds in the body.
Industry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various physiological processes. The presence of deuterium can affect the compound’s metabolic stability and interaction with enzymes, providing insights into its pharmacological properties.
Comparación Con Compuestos Similares
Similar Compounds
Tropane Alkaloids: Compounds such as cocaine and atropine share a similar bicyclic structure.
Bicyclic Amines: Compounds like quinuclidine and tropinone also have a bicyclic amine structure.
Uniqueness
Deuteration: The presence of deuterium distinguishes this compound from other similar compounds, providing unique properties for isotopic labeling and pharmacokinetic studies.
Structural Complexity: The combination of a bicyclic octane ring and a naphthalene moiety makes this compound structurally unique, offering diverse applications in scientific research.
Propiedades
Fórmula molecular |
C18H26N2 |
|---|---|
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
(3S)-3-deuterio-N-[dideuterio-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2/t16-,18-/m1/s1/i12D2,18D |
Clave InChI |
BCXAOEQLKWKVHU-OLSSLOCVSA-N |
SMILES isomérico |
[2H][C@]1(CN2CCC1CC2)NC([2H])([2H])[C@H]3CCCC4=CC=CC=C34 |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)
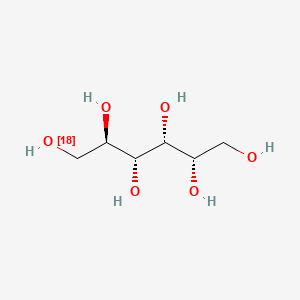
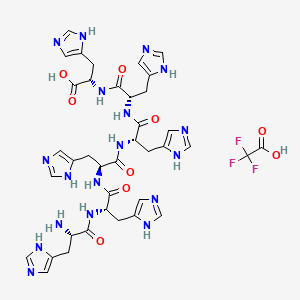
![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
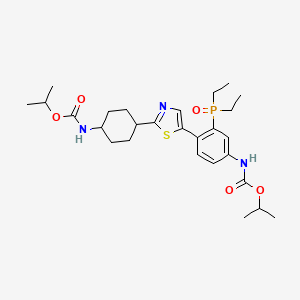
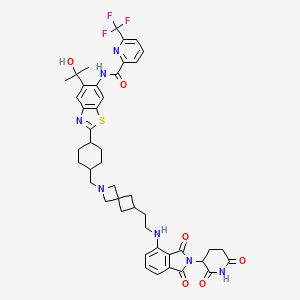

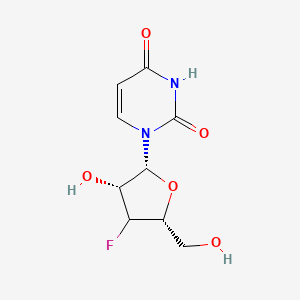


![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)
